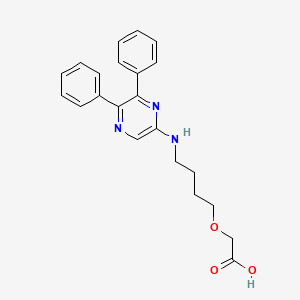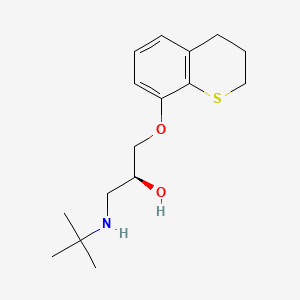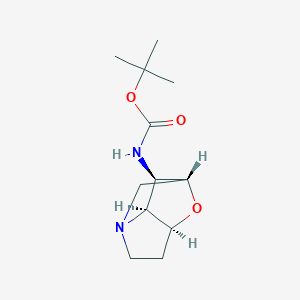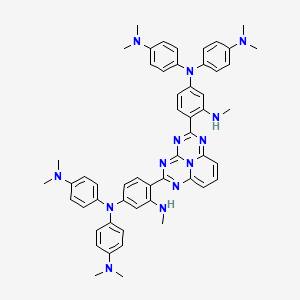
Tenofovir Dimer Triethylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tenofovir Dimer Triethylammonium Salt is a compound that belongs to the family of tenofovir-based antiviral agents. It is a dimer of tenofovir, which is a reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections . The molecular formula of this compound is C30H56N12O7P2, and it has a molecular weight of 758.79 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tenofovir Dimer Triethylammonium Salt involves multiple steps, starting from the acyclic precursor diaminomalononitrile. The key transformation in the synthesis is a convergent one-step procedure that improves the yield and eliminates the need for problematic reagents like magnesium tert-butoxide . The reaction conditions typically involve the use of solvents such as methanol and water, and the process is carried out under ambient temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, and it involves rigorous quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Tenofovir Dimer Triethylammonium Salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that have enhanced antiviral activity and improved pharmacokinetic properties .
Scientific Research Applications
Tenofovir Dimer Triethylammonium Salt has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical method development and validation . In biology and medicine, it is used in the development of antiviral therapies for HIV and hepatitis B infections . The compound is also used in the study of molecularly imprinted polymers for drug delivery systems .
Mechanism of Action
The mechanism of action of Tenofovir Dimer Triethylammonium Salt involves its conversion to tenofovir diphosphate, which acts as an obligate chain terminator against HIV reverse transcriptase and hepatitis B virus DNA polymerase . The compound targets the viral enzymes and inhibits their activity, thereby preventing the replication of the virus .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tenofovir Dimer Triethylammonium Salt include tenofovir disoproxil fumarate and tenofovir alafenamide . These compounds are also used as antiviral agents and have similar mechanisms of action.
Uniqueness: What sets this compound apart from other similar compounds is its dimeric structure, which enhances its antiviral activity and stability . Additionally, the triethylammonium salt form improves its solubility and bioavailability, making it a more effective therapeutic agent .
Properties
Molecular Formula |
C30H56N12O7P2 |
|---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]oxyphosphinic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C18H26N10O7P2.2C6H15N/c1-11(3-27-7-25-13-15(19)21-5-23-17(13)27)33-9-36(29,30)35-37(31,32)10-34-12(2)4-28-8-26-14-16(20)22-6-24-18(14)28;2*1-4-7(5-2)6-3/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,29,30)(H,31,32)(H2,19,21,23)(H2,20,22,24);2*4-6H2,1-3H3/t11-,12-;;/m1../s1 |
InChI Key |
QXLYCPMYFACIIL-MBORUXJMSA-N |
Isomeric SMILES |
CCN(CC)CC.CCN(CC)CC.C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(CO[C@H](C)CN3C=NC4=C(N=CN=C43)N)O |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OP(=O)(COC(C)CN3C=NC4=C(N=CN=C43)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-amino-3-[[(2R)-2-[(13Z,16Z)-docosa-13,16-dienoyl]oxy-3-[(Z)-octadec-1-enoxy]propoxy]-hydroxyphosphoryl]oxypropanoic acid](/img/structure/B13839609.png)
![[3aS-(3aa,9a,9aa,9bss)]-3a,4,5,7,8,9,9a,9b-Octahydro-9-hydroxy-6,9-dimethyl-3-methylene-azuleno[4,5-b]furan-2(3H)-one](/img/structure/B13839616.png)


![3-Hydroxy-4-[(4-methyl-2-sulfonatophenyl)diazenyl]-2-naphthoate Calcium Salt (Technical Grade)](/img/structure/B13839623.png)

![[(2R,3S,4R,5R,6S)-5-acetamido-4,6-diacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B13839629.png)


![1-[(Chloromethoxy)methyl]-2-formyl-pyridinium Chloride Oxime](/img/structure/B13839644.png)
